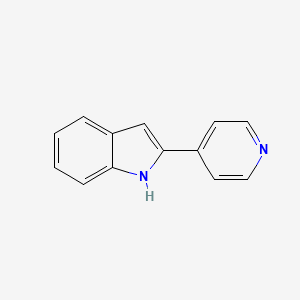

2-(pyridin-4-yl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNRDXHIIRNEKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378023 | |

| Record name | 2-(pyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21182-07-0 | |

| Record name | 2-(pyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(pyridin-4-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 2-(pyridin-4-yl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details key reaction methodologies, including the Cadogan-Sundberg Synthesis, the Fischer Indole Synthesis, and modern Palladium-Catalyzed approaches, providing structured data and detailed experimental protocols for each.

Cadogan-Sundberg Indole Synthesis

The Cadogan-Sundberg reaction is a powerful method for indole synthesis involving the reductive cyclization of o-nitrostyrenes using trivalent phosphorus reagents, such as triethyl phosphite. For the synthesis of this compound, the pathway commences with the condensation of 2-nitrobenzaldehyde and 4-methylpyridine (4-picoline) to form an o-nitrostilbene intermediate, which is then cyclized.

A reported synthesis utilizing this pathway has achieved a high yield, making it an attractive route.[1]

Logical Flow: Cadogan-Sundberg Synthesis

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(pyridin-4-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 2-(pyridin-4-yl)-1H-indole. The information presented herein is intended to support research and development efforts, particularly in the context of medicinal chemistry and drug discovery. This document summarizes available quantitative data, outlines relevant experimental protocols, and visualizes potential biological pathways associated with this molecule.

Core Physicochemical Properties

This compound possesses a unique molecular architecture, combining an indole nucleus with a pyridine ring. This structure imparts specific physicochemical characteristics that are crucial for its behavior in biological systems. A summary of its key computed and available experimental properties is provided below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂ | PubChem[1] |

| Molecular Weight | 194.23 g/mol | PubChem[1] |

| CAS Number | 21182-07-0 | PubChem[1] |

| XLogP3 (Computed) | 2.7 | PubChem[1] |

| Topological Polar Surface Area | 28.7 Ų | PubChem[1] |

| Melting Point | Not experimentally determined. A similar compound, 3-(Pyridin-4-yl)pyrimido[1,2-b]indazole, has a reported melting point of 246–248 °C.[2] | - |

| Boiling Point | Not experimentally determined. | - |

| pKa | Not experimentally determined. The pKa of the pyridine moiety is expected to be around 4.0, similar to other proton pump inhibitors.[3] | - |

| Aqueous Solubility | Not experimentally determined. The indole and pyridine moieties suggest it is likely sparingly soluble in water.[4][5] | - |

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the physicochemical properties of novel compounds. Below are generalized protocols applicable to the characterization of this compound.

Synthesis of this compound

A common synthetic route for this class of compounds involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, between an indole derivative and a pyridine derivative. An alternative is the Fischer indole synthesis.[6]

General Suzuki Coupling Protocol:

-

Combine 2-bromo-1H-indole, pyridin-4-ylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Protocol:

-

Finely powder a small, dry sample of the purified compound.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Then, reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method is a common technique for its determination.

Protocol:

-

Prepare a mutually saturated solution of n-octanol and water.

-

Accurately weigh a small amount of this compound and dissolve it in one of the phases (typically the one in which it is more soluble).

-

Add a known volume of the second phase to create a biphasic system.

-

Shake the mixture vigorously for a set period (e.g., 24 hours) to allow for equilibrium to be reached.

-

Centrifuge the mixture to ensure complete phase separation.

-

Carefully withdraw aliquots from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Protocol:

-

Dissolve a precise amount of this compound in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or acetonitrile) if the compound has low aqueous solubility.

-

Use a calibrated pH meter to monitor the pH of the solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

Potential Biological Activity and Signaling Pathway

While specific experimental data for this compound is limited, its structural similarity to known proton pump inhibitors (PPIs) suggests a potential mechanism of action involving the inhibition of the gastric H⁺/K⁺-ATPase.[3][7] PPIs are prodrugs that are activated in the acidic environment of the stomach's parietal cells.[7]

Hypothetical Proton Pump Inhibition Pathway

The following diagram illustrates the generally accepted mechanism of action for PPIs, which may be applicable to this compound.

In this proposed pathway, this compound, as a weak base, would accumulate in the acidic environment of the parietal cell's secretory canaliculi.[3] Here, it would undergo protonation, leading to its conversion into a reactive sulfenamide intermediate. This activated form can then form a covalent disulfide bond with cysteine residues on the extracellular domain of the H⁺/K⁺-ATPase.[7][8] This irreversible binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.[7]

Conclusion

This compound is a heterocyclic compound with physicochemical properties that make it a person of interest for further investigation in drug development. While computed data provides a foundational understanding, experimental determination of its melting point, boiling point, pKa, and aqueous solubility is crucial for a complete profile. Its structural resemblance to known proton pump inhibitors suggests a potential mechanism of action that warrants further biological evaluation. The protocols and pathways outlined in this guide provide a framework for researchers to systematically characterize and explore the therapeutic potential of this compound.

References

- 1. This compound | C13H10N2 | CID 2771689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles [mdpi.com]

- 3. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(pyridin-4-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-(pyridin-4-yl)-1H-indole, including its Chemical Abstracts Service (CAS) number, detailed spectral data, and established experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Core Compound Information

CAS Number: 21182-07-0

Chemical Structure:

Molecular Formula: C₁₃H₁₀N₂

Molecular Weight: 194.23 g/mol

Spectral Data Summary

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| 11.0 - 12.0 | Broad Singlet | Indole N-H |

| 8.6 - 8.7 | Doublet | Protons on the pyridine ring adjacent to N |

| 7.8 - 7.9 | Doublet | Protons on the pyridine ring |

| 7.0 - 7.7 | Multiplet | Aromatic protons on the indole ring |

| 6.8 - 6.9 | Singlet | Indole C3-H |

Note: Predicted values are based on computational models and data from similar chemical structures. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ ppm) | Assignment |

| 149 - 151 | Pyridine C adjacent to N |

| 135 - 145 | Quaternary carbons of the indole and pyridine rings |

| 110 - 130 | Aromatic carbons of the indole and pyridine rings |

| 100 - 102 | Indole C3 |

Note: Predicted values are based on computational models and data from similar chemical structures. Actual experimental values may vary.[1]

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| 194.08 | Molecular Ion (M⁺) |

Note: The primary expected peak in the mass spectrum corresponds to the molecular weight of the compound.

Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes. The following sections detail the generalized experimental protocols for two common and effective methods: the Fischer Indole Synthesis and the Suzuki-Miyaura Coupling. Additionally, general procedures for acquiring NMR and mass spectrometry data are provided.

Synthesis Protocol 1: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[2][3][4][5][6]

Reaction Scheme:

Figure 1: General workflow for the Fischer Indole Synthesis.

Procedure:

-

Hydrazone Formation: Phenylhydrazine is reacted with 4-acetylpyridine in a suitable solvent, such as ethanol or acetic acid. The mixture is typically heated to facilitate the condensation reaction and formation of the corresponding phenylhydrazone intermediate.

-

Indolization: The formed phenylhydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.[2][3]

-

Cyclization and Aromatization: The reaction mixture is heated to a high temperature to induce a[1][1]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the final indole product.[2]

-

Work-up and Purification: After cooling, the reaction mixture is neutralized and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.

Synthesis Protocol 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[7][8] This method is highly efficient for creating biaryl linkages.

Reaction Scheme:

Figure 2: General workflow for the Suzuki-Miyaura Coupling.

Procedure:

-

Reaction Setup: In a reaction vessel, combine indole-2-boronic acid (or its ester derivative), a 4-halopyridine (e.g., 4-bromopyridine or 4-iodopyridine), a palladium catalyst (such as tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate or cesium carbonate).[7]

-

Solvent and Atmosphere: Add a suitable solvent system, typically a mixture of an organic solvent like dioxane or toluene and an aqueous solution of the base. The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst.

-

Reaction: The mixture is heated to reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

Spectral Analysis Protocols

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

A standard proton NMR experiment is performed on a 400 or 500 MHz spectrometer.

-

Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR experiment is conducted.

-

Typical parameters involve a spectral width of 200-220 ppm and a significantly larger number of scans compared to the ¹H NMR experiment to achieve adequate signal intensity.

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

Data Acquisition:

-

The analysis can be performed using various ionization techniques, with Electron Ionization (EI) being common for such compounds.

-

The sample is introduced into the mass spectrometer, and the resulting mass spectrum, showing the mass-to-charge ratio (m/z) of the fragments, is recorded. The molecular ion peak is a key piece of data for confirming the molecular weight.[9][10]

References

- 1. spectrabase.com [spectrabase.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Fischer Indole Synthesis [organic-chemistry.org]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

- 9. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 10. mdpi.com [mdpi.com]

The Rising Therapeutic Potential of 2-(Pyridin-4-yl)-1H-indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(pyridin-4-yl)-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core have shown significant promise in oncology, immunology, and the management of inflammatory conditions. This technical guide provides an in-depth overview of the current research, focusing on the quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways associated with these potent compounds.

I. Anticancer Activity

Derivatives of this compound have been extensively investigated for their cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action appear to involve the modulation of key cellular signaling pathways, including the induction of apoptosis through the Nur77 pathway.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 8b | Liver Cancer Cells | Good Potency | [1] |

| HD02 | Various (NCI-60 panel) | Remarkable Cytotoxicity | [2] |

| HD05 | Various (NCI-60 panel) | Remarkable Cytotoxicity | [2] |

| HD12 | Various (NCI-60 panel) | Remarkable Cytotoxicity | [2] |

| 22 | A549 (Lung Cancer) | 0.13 | [3] |

Note: "Good Potency" and "Remarkable Cytotoxicity" are qualitative descriptions from the source abstracts; specific quantitative data would require access to the full-text articles.

Signaling Pathway: Nur77-Dependent Apoptosis

Several this compound derivatives exert their anticancer effects by targeting the orphan nuclear receptor Nur77. Upon activation, Nur77 can translocate from the nucleus to the mitochondria, where it interacts with Bcl-2, leading to a conformational change that converts Bcl-2 from an anti-apoptotic to a pro-apoptotic protein. This ultimately triggers the intrinsic apoptotic cascade.[1][4]

Caption: Nur77-Dependent Apoptosis Pathway.

Experimental Protocol: Cell Viability Assay (MTT Assay)

A common method to determine the cytotoxic activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

II. Enzyme Inhibition

This compound derivatives have been identified as potent inhibitors of several key enzymes implicated in disease, including hepsin, hematopoietic progenitor kinase 1 (HPK1), and CYP17A1.

Quantitative Enzyme Inhibition Data

| Derivative Class | Target Enzyme | Inhibition Metric | Value | Reference |

| 2-Aryl/pyridin-2-yl-1H-indole | Hepsin | Ki | 0.1 µM | [5] |

| 2-Substituted-pyridin-4-yl macrocycles | HPK1 | IC50 | 1.22 nM | [6] |

| Pyridine indole hybrids | CYP17A1 | IC50 | 4 nM | [7] |

Signaling Pathway: HPK1 Inhibition and T-Cell Activation

Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 by this compound derivatives can enhance T-cell activation, a crucial aspect of the immune response to cancer.[6][8]

Caption: HPK1 Signaling in T-Cell Activation.

Experimental Protocols

-

Reagents: Purified hepsin enzyme, a fluorogenic peptide substrate (e.g., acetyl-KQLR-AMC), and assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1 mg/ml BSA, 0.02% Tween 20).[9]

-

Procedure:

-

Dilute hepsin to a final concentration of 1 nM in the assay buffer.

-

In a 384-well plate, incubate the hepsin with various concentrations of the inhibitor for 30 minutes at 26°C.[9]

-

Initiate the reaction by adding the fluorogenic substrate (e.g., 5 µM).

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm).

-

Calculate the rate of reaction and determine the inhibitory constants (Ki or IC50) by fitting the data to appropriate enzyme inhibition models.

-

-

System: Recombinant human CYP17A1 co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., insect cells).

-

Substrates: Radiolabeled pregnenolone or progesterone.

-

Procedure:

-

Incubate the enzyme with the test compound in a reaction mixture containing buffer and a NADPH-generating system.

-

Initiate the reaction by adding the radiolabeled substrate.

-

After a defined incubation period, stop the reaction by extracting the steroids with an organic solvent.

-

Separate the substrate and product by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of product formed using a radioisotope detector.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

III. Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions.

General Synthetic Workflow

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of the Nur77-Bcl-2 apoptotic pathway by p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptotic signals delivered through the T-cell receptor of a T-cell hybrid require the immediate-early gene nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

Potential Therapeutic Targets of 2-(pyridin-4-yl)-1H-indole and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(pyridin-4-yl)-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of this core structure and its derivatives, summarizing key quantitative data, detailing experimental protocols for target validation, and illustrating relevant biological pathways.

Core Therapeutic Targets and Quantitative Data

Derivatives of the this compound scaffold have been shown to interact with several key therapeutic targets implicated in oncology, inflammatory diseases, and infectious diseases. The following tables summarize the quantitative data for the most promising targets identified to date.

| Target Enzyme | Derivative Structure/Compound | Inhibition Constant (Ki) | IC50 | Reference |

| Hepsin | 2-(6-(1-hydroxy-cyclohexyl)-pyridin-2-yl)-1H-indole-5-carboxamidine (Compound 8) | 0.1 µM | [1] | |

| Hepsin | 2-(6-(1-fluoro-cyclohexyl)-pyridin-2-yl)-1H-indole-5-carboxamidine (Compound 10) | 0.1 µM | [1] | |

| CYP17A1 | 2-Amino-4-(1H-indol-5-yl)-6-(pyridin-4-yl)isophthalonitrile (Compound 11) | 4 nM | [2] | |

| IDO1 | 5-(pyridin-3-yl)-1H-indole-4,7-dione derivatives | Micromolar range | [3] |

Table 1: Enzyme Inhibition Data for 2-(pyridin-yl)-1H-indole Derivatives.

| Target Receptor | Derivative Structure/Compound | Binding Activity | Functional Effect | Reference |

| Nur77 | 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide (Compound 8b) | Excellent | Induction of Nur77-dependent apoptosis | [4] |

Table 2: Receptor Binding and Functional Activity.

Key Therapeutic Targets and Signaling Pathways

Hepsin: A Target in Prostate Cancer

Hepsin is a type II transmembrane serine protease that is upregulated in prostate cancer and plays a crucial role in the progression of metastasis.[1] Derivatives of 2-aryl/pyridin-2-yl-1H-indole have been identified as potent and selective inhibitors of hepsin.[1]

Signaling Pathway

The diagram below illustrates the proposed mechanism of hepsin's involvement in cancer metastasis and its inhibition by 2-(pyridin-2-yl)-1H-indole derivatives.

Caption: Hepsin's role in metastasis and its inhibition.

CYP17A1: A Target in Androgen-Dependent Cancers

CYP17A1 is a key enzyme in the androgen biosynthesis pathway. Its inhibition is a validated strategy for the treatment of prostate cancer.[2] Pyridine indole hybrids have demonstrated potent inhibition of CYP17A1, surpassing the potency of the approved drug abiraterone in some cases.[2]

Experimental Workflow for Target Identification

The general workflow for identifying and validating therapeutic targets for novel compounds like this compound derivatives is depicted below.

Caption: General workflow for therapeutic target identification.

Nur77: A Modulator of Apoptosis

Nur77 (also known as NR4A1) is a nuclear receptor that can translocate to the mitochondria to induce apoptosis in cancer cells.[4] Certain derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide have been shown to bind to Nur77 and promote its mitochondrial targeting, leading to cancer cell death.[4]

Signaling Pathway

The following diagram illustrates the Nur77-mediated apoptotic pathway and its modulation by the indole derivatives.

Caption: Nur77-mediated apoptosis and its induction.

Indoleamine 2,3-dioxygenase 1 (IDO1): An Immuno-oncology Target

IDO1 is an enzyme that catalyzes the rate-limiting step in tryptophan catabolism. Its overexpression in the tumor microenvironment leads to immune suppression by depleting tryptophan and producing kynurenine metabolites.[3] 5-(pyridin-3-yl)-1H-indole-4,7-diones have been identified as reversible competitive inhibitors of IDO1, representing a promising strategy for cancer immunotherapy.[3]

Experimental Protocols

Hepsin Inhibition Assay

A detailed protocol for determining the inhibitory activity of compounds against hepsin can be adapted from the methods described by Murali et al. (2015). The assay measures the inhibition of hepsin-catalyzed cleavage of a fluorogenic substrate.

Materials:

-

Recombinant human hepsin

-

Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20)

-

Test compounds (2-(pyridin-yl)-1H-indole derivatives) dissolved in DMSO

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare a solution of recombinant human hepsin in assay buffer.

-

Serially dilute the test compounds in DMSO and then in assay buffer to the desired final concentrations.

-

Add the hepsin solution to the wells of the 96-well plate.

-

Add the diluted test compounds or DMSO (vehicle control) to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) over time using a fluorometric plate reader.

-

Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Calculate the IC50 value by fitting the percent inhibition versus log(inhibitor concentration) data to a four-parameter logistic equation.

-

To determine the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using the Michaelis-Menten equation and appropriate models for competitive, non-competitive, or uncompetitive inhibition.

CYP17A1 Enzymatic Assay

The inhibitory potency of compounds against CYP17A1 can be evaluated using a commercially available assay kit or by establishing an in-house assay using human microsomes expressing CYP17A1. The following is a general protocol.

Materials:

-

Human liver microsomes or recombinant human CYP17A1

-

Substrate (e.g., progesterone or pregnenolone)

-

NADPH regenerating system

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Test compounds dissolved in DMSO

-

Quenching solution (e.g., acetonitrile)

-

LC-MS/MS system for product quantification

Procedure:

-

Prepare a reaction mixture containing the microsomes or recombinant enzyme, NADPH regenerating system, and assay buffer.

-

Add the test compounds at various concentrations or DMSO (vehicle control) to the reaction mixture and pre-incubate.

-

Initiate the reaction by adding the substrate.

-

Incubate the reaction mixture at 37°C for a specified time.

-

Stop the reaction by adding a quenching solution.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of the product (e.g., 17α-hydroxyprogesterone).

-

Calculate the percent inhibition for each compound concentration.

-

Determine the IC50 values by non-linear regression analysis.

Nur77 Binding Assay

A cellular thermal shift assay (CETSA) or a pull-down assay can be used to assess the binding of compounds to Nur77 in cells.

CETSA Protocol:

-

Culture cancer cells (e.g., liver cancer cell lines) to a suitable confluency.

-

Treat the cells with the test compound or vehicle control for a specific duration.

-

Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

-

Divide the cell suspension into aliquots and heat them at different temperatures for a short period (e.g., 3 minutes).

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of soluble Nur77 in the supernatant by Western blotting using a Nur77-specific antibody.

-

A compound that binds to Nur77 will stabilize the protein, resulting in more soluble Nur77 at higher temperatures compared to the vehicle control.

IDO1 Inhibition Assay

The inhibitory activity against IDO1 can be measured in both enzymatic and cell-based assays.

Enzymatic Assay Protocol:

-

Use recombinant human IDO1 enzyme.

-

Prepare a reaction mixture containing the enzyme, L-tryptophan (substrate), methylene blue, ascorbic acid, and catalase in assay buffer.

-

Add the test compounds at various concentrations.

-

Incubate the reaction at room temperature.

-

Stop the reaction and measure the formation of N-formylkynurenine, which can be converted to kynurenine and quantified by its absorbance at 321 nm or by HPLC.

-

Calculate IC50 values from the dose-response curves.

Cell-based Assay Protocol:

-

Use a human cell line that can be induced to express IDO1, such as HeLa cells.

-

Stimulate the cells with interferon-gamma (IFN-γ) to induce IDO1 expression.

-

Treat the stimulated cells with the test compounds in the presence of L-tryptophan.

-

After incubation, collect the cell culture supernatant.

-

Measure the concentration of kynurenine in the supernatant using a colorimetric assay (e.g., with p-dimethylaminobenzaldehyde) or by LC-MS/MS.

-

Determine the IC50 values based on the reduction of kynurenine production.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutics. The identified targets—Hepsin, CYP17A1, Nur77, and IDO1—are all clinically relevant in the context of cancer and other diseases. The potent and selective inhibition observed for derivatives of this scaffold underscores its potential for further drug discovery and development efforts. The experimental protocols provided herein offer a starting point for researchers to validate these targets and explore the therapeutic potential of this promising class of compounds. Further investigation into the structure-activity relationships and pharmacokinetic properties of these molecules is warranted to advance them towards clinical applications.

References

- 1. Structure-guided discovery of 2-aryl/pyridin-2-yl-1H-indole derivatives as potent and selective hepsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridine indole hybrids as novel potent CYP17A1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 5-(pyridin-3-yl)-1H-indole-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of the 2-(Pyridin-4-yl)-1H-indole Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-(pyridin-4-yl)-1H-indole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of compounds featuring this promising structural motif. The content herein is curated to facilitate further research and drug development endeavors by providing structured data, detailed experimental protocols, and visual representations of key biological pathways.

Synthesis of the this compound Scaffold

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic methodologies. A common and effective approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which facilitates the formation of the crucial carbon-carbon bond between the indole and pyridine rings.

Representative Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of this compound derivatives, adapted from procedures for analogous compounds.[1]

Step 1: Synthesis of Indole-2-boronic acid pinacol ester. An appropriately substituted 1H-indole is subjected to a borylation reaction. For instance, treatment of 1H-indole with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in an anhydrous solvent like 1,4-dioxane under microwave irradiation can yield the desired indole-2-boronic acid pinacol ester.

Step 2: Suzuki-Miyaura Cross-Coupling. To a solution of 4-bromopyridine in a suitable solvent such as 1,4-dioxane, the prepared indole-2-boronic acid pinacol ester (typically 1.1-1.5 equivalents) and an aqueous solution of a base (e.g., 2 M Na₂CO₃, 5 equivalents) are added. The mixture is degassed with an inert gas (e.g., argon) for approximately 10 minutes before the addition of a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equivalents). The reaction mixture is then heated to reflux and stirred overnight. After completion, the reaction is worked up by extraction with an organic solvent, followed by purification using column chromatography to yield the this compound product.

Biological Activities and Therapeutic Targets

Derivatives of the this compound scaffold have demonstrated significant potential in targeting key proteins implicated in cancer progression. Two prominent examples are their roles as hepsin inhibitors and Nur77 modulators.

Hepsin Inhibition

Hepsin, a type II transmembrane serine protease, is frequently overexpressed in prostate cancer and plays a role in metastatic progression.[2] Structure-guided drug design has led to the discovery of potent and selective hepsin inhibitors based on the 2-aryl/pyridin-2-yl-1H-indole scaffold.[2] These compounds typically feature a basic group, such as an amidine, to interact with the S1 pocket of the enzyme.

Quantitative Data for Hepsin Inhibitors

| Compound | Structure | Target | Kᵢ (μM) |

| Compound 8 | 2-(6-(1-hydroxy-cyclohexyl)-pyridin-2-yl)-1H-indole-5-carboxamidine | Hepsin | 0.1 |

| Compound 10 | 2-(6-(1-fluoro-cyclohexyl)-pyridin-2-yl)-1H-indole-5-carboxamidine | Hepsin | 0.1 |

Data sourced from a study on 2-aryl/pyridin-2-yl-1H-indole derivatives as hepsin inhibitors.[2]

Experimental Protocol: Hepsin Inhibition Assay

A representative protocol for determining the inhibitory activity of compounds against hepsin is as follows:[3]

-

Enzyme and Substrate Preparation: Purified human hepsin and a fluorogenic substrate are prepared in an appropriate assay buffer.

-

Inhibitor Preparation: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

-

Assay Procedure: The hepsin enzyme is pre-incubated with varying concentrations of the inhibitor (or DMSO as a control) in a 96-well plate for a specified period at room temperature.

-

Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the fluorogenic substrate. The fluorescence intensity is measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time curve. The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Kᵢ values can then be determined using the Cheng-Prusoff equation.

Nur77 Modulation

The orphan nuclear receptor Nur77 (also known as NR4A1) is a transcription factor that plays a crucial role in apoptosis.[4][5] A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been identified as potent modulators of Nur77, exhibiting promising anticancer activity.[4][6] These compounds can induce Nur77-dependent apoptosis, making them attractive candidates for cancer therapy.

Quantitative Data for Nur77 Modulators

| Compound | Structure | Target | KDSPR (nM) | Cell Line | IC₅₀ (μM) |

| Lead 8b | 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivative | Nur77 | 354 | Various liver cancer cell lines | Potent |

| Compound ja | Optimized derivative of 8b | Nur77 | 91 | Triple-negative breast cancer cell lines | Potent |

Data sourced from studies on pyridinyl-indole derivatives as Nur77 modulators.[4][6]

Experimental Protocol: Nur77 Binding Assay (Surface Plasmon Resonance - SPR)

A general procedure for assessing the binding affinity of compounds to Nur77 using SPR is outlined below:

-

Protein Immobilization: Recombinant Nur77 protein is immobilized on a sensor chip surface.

-

Analyte Preparation: The test compounds are prepared in a suitable running buffer at various concentrations.

-

Binding Measurement: The compound solutions are injected over the sensor chip surface, and the change in the refractive index, which is proportional to the mass of the bound analyte, is monitored in real-time.

-

Data Analysis: The association and dissociation rate constants are determined from the sensorgrams. The equilibrium dissociation constant (KD) is calculated as the ratio of the dissociation rate constant to the association rate constant.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are mediated through the modulation of specific signaling pathways.

Nur77-Mediated Apoptosis

Compounds that activate Nur77 can trigger apoptosis through multiple mechanisms. Upon activation, Nur77 can translocate from the nucleus to the mitochondria, where it interacts with Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein, leading to the release of cytochrome c and subsequent caspase activation.[4][6] Additionally, some Nur77 modulators have been shown to induce apoptosis by mediating the TP53 phosphorylation pathway.[6]

Caption: Nur77-mediated apoptotic pathway induced by pyridinyl-indole derivatives.

Inhibition of Hepsin-Mediated Cancer Progression

Hepsin inhibitors block the proteolytic activity of hepsin, which is crucial for the activation of other proteases and growth factors involved in tumor invasion and metastasis. By inhibiting hepsin, these compounds can disrupt the metastatic cascade.

Caption: Inhibition of hepsin-mediated signaling by pyridinyl-indole derivatives.

Conclusion

The this compound scaffold represents a highly promising framework in medicinal chemistry, with demonstrated efficacy in targeting key players in cancer progression such as hepsin and Nur77. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive starting point for the development of novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery. Further exploration of the structure-activity relationships and the elucidation of additional biological targets will undoubtedly unlock the full therapeutic potential of this remarkable chemical entity.

References

- 1. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-guided discovery of 2-aryl/pyridin-2-yl-1H-indole derivatives as potent and selective hepsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and characterization of small-molecule inhibitors of hepsin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of Nur77 by selected 1,1-Bis(3'-indolyl)-1-(p-substituted phenyl)methanes induces apoptosis through nuclear pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 5-(Pyrimidin-2-ylamino)-1 H-indole-2-carboxamide Derivatives as Nur77 Modulators with Selective and Potent Activity Against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Screening of 2-(pyridin-4-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive framework for conducting a preliminary cytotoxicity screening of the novel compound "2-(pyridin-4-yl)-1H-indole." In the absence of direct published data for this specific molecule, this document provides a robust methodology based on established protocols and findings for structurally related indole and pyridine derivatives. The information herein is intended to serve as a foundational resource for researchers initiating anticancer activity studies on this and similar compounds.

Indole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1] The fusion of a pyridine ring to the indole nucleus, as in "this compound," presents a promising scaffold for the development of new therapeutic agents. Preliminary cytotoxicity screening is a critical first step in the evaluation of such compounds, providing essential data on their potential as anticancer drugs.

Data Presentation: Cytotoxicity of Structurally Related Indole Derivatives

To provide a contextual baseline, the following table summarizes the cytotoxic activity (IC50 values) of various indole derivatives against a panel of human cancer and normal cell lines, as reported in the literature. This structured format is recommended for the presentation of new experimental data on "this compound." A lower IC50 value indicates higher cytotoxicity.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) |

| Indazole derivative 6o | K562 (Leukemia) | 5.15 | HEK-293 (Embryonic Kidney) | 33.2 |

| Indole derivative 4g | HCT-116 (Colon) | 7.1 ± 0.07 | RPE-1 (Retinal Pigmented Epithelial) | - |

| Indole derivative 4a | HCT-116 (Colon) | 10.5 ± 0.07 | RPE-1 (Retinal Pigmented Epithelial) | - |

| Indole derivative 4c | HCT-116 (Colon) | 11.9 ± 0.05 | RPE-1 (Retinal Pigmented Epithelial) | - |

| 7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol | HT29 (Colon Adenocarcinoma) | 10.15 | MRC-5 (Fetal Lung Fibroblast) | Not toxic |

| 7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol | Colo205 (Colon Adenocarcinoma) | 13.06 | MRC-5 (Fetal Lung Fibroblast) | Not toxic |

| Indole Compound 1c | HepG2 (Liver) | 0.9 | HEK-293, LO2, MRC5 | >100 |

| Indole Compound 1c | MCF-7 (Breast) | 0.55 | HEK-293, LO2, MRC5 | >100 |

| Indole Compound 1c | HeLa (Cervical) | 0.50 | HEK-293, LO2, MRC5 | >100 |

Note: The data presented is for illustrative purposes, compiled from various studies on indole derivatives to serve as a reference.[2][3]

Experimental Protocols

The following are detailed protocols for two common colorimetric assays used in cytotoxicity screening: the MTT assay and the Sulforhodamine B (SRB) assay.

General Workflow for Cytotoxicity Screening

The overall process for in vitro cytotoxicity testing follows a standardized workflow, from cell culture preparation to data analysis.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][4]

-

Materials and Reagents:

-

"this compound"

-

Human cancer cell lines (e.g., HCT-116, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[1]

-

Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[1]

-

96-well flat-bottom plates

-

Microplate spectrophotometer

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).[1]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[1]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[2][4][5]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[6] Shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[4] A reference wavelength of >650 nm can be used to subtract background absorbance.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method for determining cell density based on the measurement of cellular protein content.[7] It is a reliable and cost-effective alternative to the MTT assay.[8]

-

Materials and Reagents:

-

"this compound"

-

Adherent cancer cell lines

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

96-well flat-bottom plates

-

Microplate spectrophotometer

-

-

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Cell Fixation: After compound incubation, gently add 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.[7][9]

-

Washing: Remove the supernatant and wash the plates five times with deionized water to remove TCA, medium, and serum proteins. Air-dry the plates completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 15-30 minutes at room temperature.[7][9]

-

Removal of Unbound Dye: After staining, quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7][9] Air-dry the plates again.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[9] Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[8]

-

Absorbance Measurement: Measure the optical density (OD) at approximately 565 nm.[9]

-

Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.

-

Potential Signaling Pathways

The cytotoxic effects of indole derivatives are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[10] Preliminary investigation into these pathways can provide insights into the mechanism of action of "this compound."

1. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell growth, differentiation, and apoptosis.[11] Several indole alkaloids have been shown to exert their anticancer effects by modulating this pathway.[11]

2. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in many cancers. Some indole derivatives have demonstrated the ability to suppress this pathway, leading to cancer cell death.[12]

Conclusion

This technical guide provides a comprehensive starting point for the preliminary cytotoxicity screening of "this compound." By leveraging established protocols for cytotoxicity assays and drawing parallels from structurally similar compounds, researchers can efficiently gather initial data on the anticancer potential of this novel molecule. Subsequent studies should aim to elucidate the specific molecular targets and mechanisms of action to further validate its therapeutic promise. The presented data formats and experimental workflows are designed to ensure a systematic and reproducible approach to this critical phase of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. atcc.org [atcc.org]

- 6. MTT (Assay protocol [protocols.io]

- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Anticancer Potential of 2-(pyridin-4-yl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have demonstrated a wide array of biological activities, with a particular emphasis on anticancer effects. This technical guide explores the anticancer potential of the specific indole derivative, 2-(pyridin-4-yl)-1H-indole, and its closely related analogues. While direct and extensive research on this precise molecule is emerging, the existing body of literature on similar structures provides a strong foundation for understanding its potential mechanisms of action, cytotoxic effects against various cancer cell lines, and the signaling pathways it may modulate. This document aims to consolidate the available data, present it in a structured format for easy comparison, detail relevant experimental methodologies, and visualize the complex biological processes involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Heterocyclic compounds, particularly those containing the indole ring system, have garnered significant attention due to their diverse pharmacological properties. The indole scaffold is present in several clinically approved anticancer drugs and numerous experimental agents. The incorporation of a pyridine ring, another key heterocyclic motif, can further enhance the biological activity of indole derivatives by facilitating interactions with various biological targets. This guide focuses on the anticancer potential of this compound and its analogues, which represent a promising class of compounds for further investigation in oncology drug discovery.

Indole derivatives have been shown to exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.[1][2][3] This document will delve into the specifics of these mechanisms as they relate to pyridinyl-indole structures.

In Vitro Anticancer Activity

While specific data for this compound is limited in the public domain, numerous studies on closely related pyridinyl-indole derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The data from these studies are summarized below to provide a comparative overview of their potential efficacy.

| Compound/Derivative Name | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) | MiaPaCa-2 (Pancreatic) | 1.95 | [4] |

| Pyrido-indole-one hybrid (9c) | MDA-MB-231 (Breast) | 0.77 ± 0.03 | [5][6][7] |

| MCF-7 (Breast) | 4.34 ± 0.31 | [5][6][7] | |

| 4T1 (Murine Breast) | 3.71 ± 0.39 | [5][6][7] | |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide (8b) | Various Liver Cancer Cell Lines | Good Potency | [8][9] |

| Pyrazolinyl-Indole Derivative (HD05) | Leukemia Cell Lines | Significant Activity | [10] |

| Indolyl-1,2,4-Triazole Hybrid (13b) | MCF-7 (Breast) | 1.07 | [11] |

| HepG2 (Liver) | 0.32 | [11] |

Mechanisms of Action

The anticancer activity of pyridinyl-indole derivatives is attributed to their ability to interfere with multiple cellular processes that are essential for tumor growth and progression. The primary mechanisms identified from studies on analogous compounds are detailed below.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Several indole derivatives have been shown to induce apoptosis in cancer cells. For instance, the cytotoxic action of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivative 8b is associated with its induction of Nur77-dependent apoptosis.[8][9] Similarly, the pyrido-indole-one hybrid 9c has been shown to induce a dose-dependent increase in apoptosis in MCF-7 cells.[6]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. Certain indole derivatives can interfere with this process, causing cell cycle arrest at specific checkpoints. For example, some 2-(thiophen-2-yl)-1H-indole derivatives have been found to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells.[12]

Inhibition of Signaling Pathways

The survival and proliferation of cancer cells are heavily reliant on the hyperactivity of various signaling pathways. Pyridinyl-indole derivatives have been implicated in the modulation of these critical pathways.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Indole compounds, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to deregulate this pathway.[2] It is plausible that this compound and its analogues could exert similar inhibitory effects.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is frequently observed in cancer. Indole alkaloids have been reported to modulate the MAPK signaling system, suggesting that this compound could also target this pathway.[3]

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the anticancer potential of indole derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that is unable to cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's instructions.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The cell population is differentiated into four quadrants: live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

In Vivo Studies

While in vitro studies provide valuable initial data, in vivo experiments are crucial for evaluating the therapeutic potential of a compound in a whole-organism context. A study on 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) investigated its in vivo antitumor efficacy in mouse models.[4] The compound was found to inhibit tumor development by 94.71% in Ehrlich ascites carcinoma (EAC), 59.06% in Ehrlich tumor (solid), and 45.68% in Sarcoma-180 (solid) at a 30 mg/kg dose.[4] These findings highlight the potential for pyridinyl-indole derivatives to be effective in vivo.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its related analogues are a promising class of compounds with significant anticancer potential. The cytotoxic effects observed in various cancer cell lines, coupled with their ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways, underscore their therapeutic promise.

Future research should focus on:

-

Synthesis and direct evaluation of this compound: To ascertain its specific anticancer properties.

-

Structure-Activity Relationship (SAR) studies: To optimize the chemical structure for enhanced potency and selectivity.

-

In-depth mechanistic studies: To fully elucidate the molecular targets and signaling pathways modulated by these compounds.

-

Pharmacokinetic and toxicological profiling: To assess their drug-like properties and safety profiles.

-

In vivo efficacy studies: To validate their therapeutic potential in preclinical animal models of cancer.

References

- 1. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Antibacterial Activity of 2-(Pyridin-4-yl)-1H-indole Core Against MurJ

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant bacteria constitutes a significant threat to global health. MurJ, an essential lipid II flippase involved in the translocation of peptidoglycan precursors from the cytoplasm to the periplasm, represents a promising target for novel antibacterial agents. This technical guide provides an in-depth overview of the antibacterial activity of compounds based on the "2-(pyridin-4-yl)-1H-indole" scaffold, which have shown potential as MurJ inhibitors. While direct extensive research on the specific molecule "this compound" is limited, this document synthesizes available data on closely related analogs, particularly the well-characterized MurJ inhibitor DMPI (3-{1-[(2,3-dimethylphenyl) methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole), to provide a comprehensive understanding of the potential of this chemical class. This guide covers the mechanism of action, quantitative antibacterial activity, and detailed experimental protocols for assessing MurJ inhibition.

Introduction: MurJ as an Antibacterial Target

Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity and protection against osmotic stress. Its biosynthesis is a complex process involving cytoplasmic, membrane-bound, and periplasmic steps. A critical step in this pathway is the translocation of the lipid II precursor across the cytoplasmic membrane, a process catalyzed by the lipid II flippase, MurJ.[1] The essential nature of MurJ in a wide range of bacteria makes it an attractive target for the development of new antibiotics.

Inhibition of MurJ disrupts the supply of lipid II to the periplasmic space, thereby halting peptidoglycan synthesis and ultimately leading to cell lysis. The "this compound" scaffold has emerged as a promising pharmacophore for the development of MurJ inhibitors.

Mechanism of Action of this compound Derivatives

Derivatives of this compound, such as DMPI, are believed to function as allosteric inhibitors of MurJ.[2] This mode of action is suggested by the locations of resistance-conferring mutations in the murJ gene, which are found in regions distinct from the putative lipid II binding site.[2] Inhibition of MurJ by these compounds leads to the accumulation of lipid II in the cytoplasmic leaflet of the inner membrane, preventing its incorporation into the growing peptidoglycan chain.[1] This disruption of cell wall synthesis ultimately leads to the cessation of cell division and bacterial death.

Caption: Proposed mechanism of MurJ inhibition.

Quantitative Data: Antibacterial Activity

| Compound Class | Derivative Example | Organism | Strain | MIC (µg/mL) | Reference |

| Indole Derivatives | Compound 43 (pyridinium-containing) | Xanthomonas oryzae pv. oryzae | - | 1.0 (EC50) | [2] |

| Indole Derivatives | Compound 43 (pyridinium-containing) | Xanthomonas oryzae pv. oryzicola | - | 1.9 (EC50) | [2] |

| Pyridinium Salts | Compound 3d | Staphylococcus aureus | - | 4 | [3] |

| Indolenine-substituted pyrazoles | Hit Compound | Staphylococcus aureus | MSSA ATCC 29213 | 50 | [4] |

| Indolenine-substituted pyrazoles | Hit Compound | Staphylococcus aureus | MRSA ATCC 33591 | 25 | [4] |

| Silver Nanoparticles | - | Staphylococcus aureus | - | 0.625 | [5] |

| Antimicrobial Peptide | MPX | Staphylococcus aureus | ATCC 25923 | 0.08 µM | [6] |

| TRPM8 Agonist | D-3263 | Staphylococcus aureus | ATCC 29213 | ≤ 50 µM | |

| TRPM8 Agonist | D-3263 | Staphylococcus aureus | MRSA ATCC 43300 | ≤ 50 µM |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a test compound against a bacterial strain, such as Staphylococcus aureus.

Caption: Workflow for MIC determination.

Materials:

-

Test compound (e.g., a this compound derivative)

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.

-

Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

In Vitro MurJ Inhibition Assay (Fluorescence-Based)

This protocol describes a fluorescence-based assay to measure the inhibition of MurJ's lipid II flippase activity using reconstituted proteoliposomes and a fluorescently labeled lipid II analog.

Caption: Workflow for a fluorescence-based MurJ inhibition assay.

Materials:

-

Purified and reconstituted MurJ protein in liposomes

-

Fluorescently labeled Lipid II (e.g., NBD-Lipid II)

-

Test compound

-

Assay buffer

-

Sodium dithionite (quenching agent)

-

Fluorometer

Procedure:

-

Proteoliposome Preparation: Purify MurJ and reconstitute it into liposomes containing a fluorescent lipid II analog.

-

Inhibitor Incubation: Incubate the proteoliposomes with various concentrations of the test compound.

-

Flippase Reaction: Initiate the flippase reaction (the trigger may vary depending on the specific MurJ homolog and assay conditions).

-

Fluorescence Quenching: After a defined incubation period, add a membrane-impermeable quenching agent like sodium dithionite. This will quench the fluorescence of the lipid II molecules remaining in the outer leaflet of the liposomes.

-

Fluorescence Measurement: Measure the remaining fluorescence. A higher fluorescence signal indicates that more lipid II has been flipped to the inner leaflet, protected from the quencher.

-

Data Analysis: Calculate the percentage of MurJ inhibition by comparing the fluorescence of the compound-treated samples to a control sample without the inhibitor. Determine the IC50 value from a dose-response curve.

Conclusion

The "this compound" scaffold represents a promising starting point for the development of novel antibacterial agents targeting the essential lipid II flippase, MurJ. The available data on closely related analogs, such as DMPI, demonstrate the potential of this chemical class to inhibit bacterial growth by disrupting cell wall synthesis. Further investigation, including the synthesis and evaluation of a focused library of derivatives, is warranted to optimize the potency and pharmacokinetic properties of these compounds. The experimental protocols provided in this guide offer a framework for the continued exploration and development of this important new class of antibacterial agents.

References

- 1. Structure and Mechanism of the Lipid Flippase MurJ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Antimicrobial Peptide MPX Can Kill Staphylococcus aureus, Reduce Biofilm Formation, and Effectively Treat Bacterial Skin Infections in Mice [frontiersin.org]

- 6. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationships of 2-(Pyridin-4-yl)-1H-indole Analogs

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The 2-(pyridin-4-yl)-1H-indole core is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of biologically active molecules with therapeutic potential across multiple disease areas. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of various classes of this compound analogs, detailing their quantitative biological data, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors for Cancer Immunotherapy